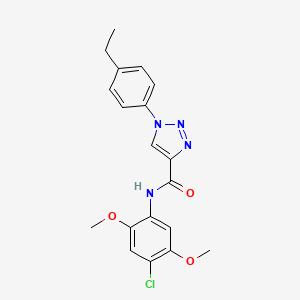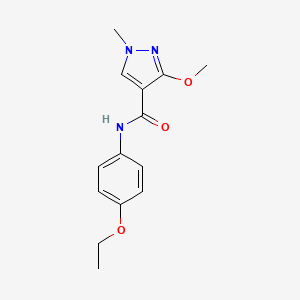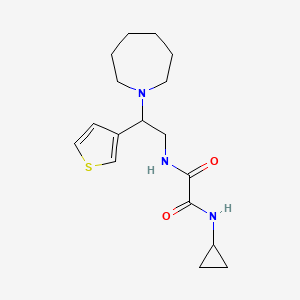
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2S and its molecular weight is 481.66. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Several studies have been conducted on the synthesis of compounds with structural similarities to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide. For instance, the synthesis and characterization of quinoline and isoquinoline derivatives have been explored for their potential as antimicrobial agents and their ability to interact with biological targets (Desai et al., 2007; Konovalenko et al., 2022). These studies often involve complex synthetic routes to introduce various functional groups, highlighting the chemical versatility and potential for modification of the core structure to enhance biological activity or modify pharmacokinetic properties.
Biological Activity and Pharmacological Applications
The biological activity of compounds structurally related to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has been a significant area of research. Studies have investigated these compounds' roles as potential anticancer agents, highlighting their ability to target specific cellular pathways or proteins involved in cancer progression (Ruchelman et al., 2004). Additionally, their application in treating infectious diseases, including their antimicrobial and tuberculostatic activities, has been explored (Patel & Patel, 2010; Foks et al., 2005). These activities are crucial for developing new therapeutic agents against resistant strains of bacteria and other pathogens.
Molecular Mechanisms and Target Interactions
Understanding the molecular mechanisms underlying the biological activities of these compounds involves studying their interactions with specific targets, such as enzymes, receptors, or DNA. For example, certain derivatives have been identified as inhibitors of topoisomerase enzymes, which play a critical role in DNA replication and cell division, making them valuable leads for anticancer drug development (Ruchelman et al., 2004). Other studies focus on the compounds' ability to modulate receptor activity or inhibit key enzymes involved in disease pathways, offering insights into their potential therapeutic applications.
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2S/c1-29-12-14-31(15-13-29)24(20-9-10-23-19(16-20)6-5-11-30(23)2)18-27-25(32)26(33)28-21-7-4-8-22(17-21)34-3/h4,7-10,16-17,24H,5-6,11-15,18H2,1-3H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSWORKGPNPGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/no-structure.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)



![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)





![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)